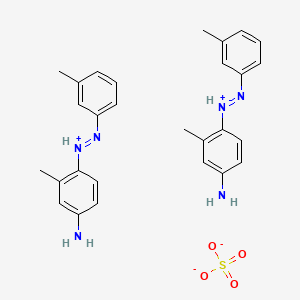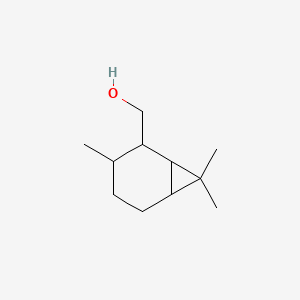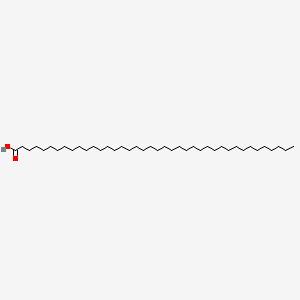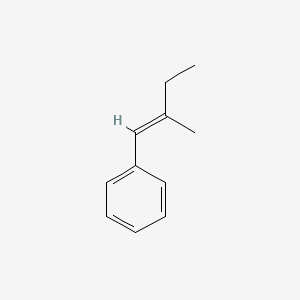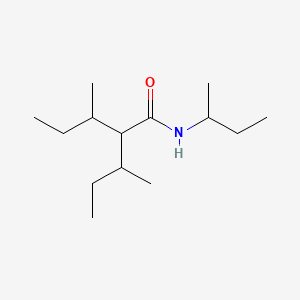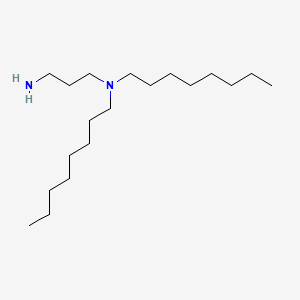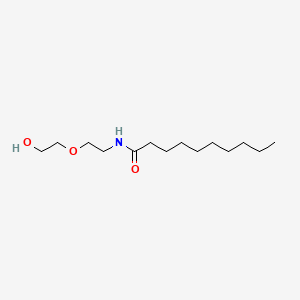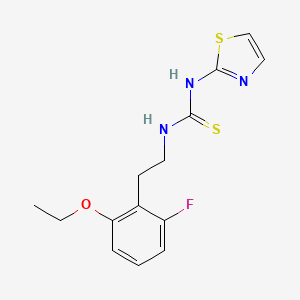
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and oxazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol typically involves the reaction of an appropriate oxazolidine derivative with formaldehyde under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinyl group can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving oxazolidinyl and hydroxymethyl groups.
Medicine
Industry
In the industrial sector, this compound might be used in the production of polymers, resins, or other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)ethanol
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)butane-1,3-diol
Uniqueness
Compared to similar compounds, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol may offer unique reactivity due to its specific molecular structure, making it particularly useful in certain synthetic and research applications.
Properties
CAS No. |
97416-77-8 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(1,3-oxazolidin-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c9-3-7(4-10,5-11)6-8-1-2-12-6/h6,8-11H,1-5H2 |
InChI Key |
WLZNNRXZWUUMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




